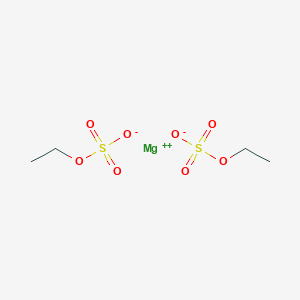

Ethyl hydrogen sulphate, magnesium salt

Overview

Description

Ethyl hydrogen sulphate, magnesium salt is a chemical compound formed by the reaction of ethyl hydrogen sulphate with magnesium. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. It is a white crystalline solid that is soluble in water but not in ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl hydrogen sulphate can be synthesized by reacting ethanol with sulfuric acid under controlled conditions. The reaction is highly exothermic, and the temperature must be maintained below 140°C to prevent the formation of diethyl ether. The sulfuric acid is added dropwise to ethanol while stirring continuously. The resulting ethyl hydrogen sulphate is then reacted with magnesium oxide or magnesium hydroxide to form ethyl hydrogen sulphate, magnesium salt .

Industrial Production Methods: In industrial settings, ethyl hydrogen sulphate is produced by the sulfuric acid hydration process, where ethylene is reacted with sulfuric acid to produce ethyl hydrogen sulphate, followed by hydrolysis. This method has largely been replaced by direct hydration of ethylene. The ethyl hydrogen sulphate is then reacted with magnesium compounds to produce the magnesium salt .

Chemical Reactions Analysis

Types of Reactions: Ethyl hydrogen sulphate, magnesium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form magnesium sulfate and other by-products.

Reduction: It can be reduced under specific conditions to form ethyl alcohol and magnesium sulfate.

Substitution: It can undergo substitution reactions where the ethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Magnesium sulfate and ethyl alcohol.

Reduction: Ethyl alcohol and magnesium sulfate.

Substitution: Ethyl halides and magnesium sulfate

Scientific Research Applications

Ethyl hydrogen sulphate, magnesium salt has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in biochemical assays and as a reagent in molecular biology experiments.

Industry: It is used in the production of detergents, surfactants, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl hydrogen sulphate, magnesium salt involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit certain enzymes and alter cellular processes. For example, magnesium ions can inhibit action potentials in muscle cells, leading to decreased frequency and force of contractions . The ethyl group can participate in various biochemical reactions, influencing metabolic pathways.

Comparison with Similar Compounds

Magnesium sulfate: A common compound used in medicine and industry, known for its use as Epsom salt.

Ethyl sulfate: An intermediate in the production of ethanol from ethylene, similar in structure but without the magnesium component.

Uniqueness: Ethyl hydrogen sulphate, magnesium salt is unique due to its combined properties of ethyl hydrogen sulphate and magnesium. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components .

Biological Activity

Ethyl hydrogen sulphate, magnesium salt, is a compound that consists of ethyl hydrogen sulfate anions and magnesium cations. This compound is of interest due to its potential biological activities, particularly in the context of its effects on cellular processes, oxidative stress, and reproductive health. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on various research findings and case studies.

- Chemical Formula : C₂H₅OSO₄Mg

- Molecular Weight : 166.48 g/mol

- Appearance : Typically appears as a white crystalline solid.

Ethyl hydrogen sulphate can influence biological systems through several mechanisms:

- Oxidative Stress Induction : Similar to other magnesium salts, it may contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress in cells. ROS can damage cellular components such as lipids, proteins, and nucleic acids, potentially resulting in cell death or dysfunction .

- Interaction with Cellular Pathways : Magnesium plays a crucial role in numerous enzymatic reactions and cellular signaling pathways. The presence of magnesium ions can modulate these pathways, influencing cell proliferation and apoptosis .

1. Oxidative Stress

Research indicates that magnesium salts can induce oxidative stress by increasing lipid peroxidation. A study involving male mice treated with magnesium sulfate showed significant elevation in malondialdehyde (MDA) levels, a marker for oxidative stress, compared to control groups. This suggests that similar effects may be observed with this compound .

| Treatment Group | MDA Levels (μg/ml) | Statistical Significance |

|---|---|---|

| Control | 28.77 ± 1.18 | - |

| Ethyl HSO₄Mg | 22.82 ± 0.91 | p < 0.001 |

| Potassium Dichromate | 26.16 ± 0.43 | p < 0.004 |

2. Reproductive Health

The impact of magnesium salts on reproductive health has been documented in various studies. In one study, administration of magnesium sulfate resulted in reduced sperm count and damage to testicular structures in male mice . This raises concerns about the potential reproductive toxicity of ethyl hydrogen sulphate when used in high concentrations.

3. Neuroprotective Effects

Some studies suggest that magnesium salts may have neuroprotective properties due to their ability to modulate calcium influx into neurons and reduce excitotoxicity . This aspect warrants further investigation concerning ethyl hydrogen sulphate's potential therapeutic applications in neurodegenerative diseases.

Case Study 1: Oxidative Stress and Reproductive Toxicity

A controlled experiment was conducted using male mice divided into three groups: control, ethyl hydrogen sulphate treated, and potassium dichromate treated. The study aimed to assess oxidative stress markers and reproductive health over a period of sixty days.

- Findings : Significant increases in MDA levels were observed in both treatment groups compared to controls. Histological analysis revealed damage to testicular tissue in the treated groups .

Case Study 2: Neuroprotective Potential

In a separate study focusing on neuroprotection, researchers explored the effects of magnesium sulfate on neuronal cells subjected to oxidative stress induced by glutamate toxicity.

Properties

IUPAC Name |

magnesium;ethyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H6O4S.Mg/c2*1-2-6-7(3,4)5;/h2*2H2,1H3,(H,3,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAXLXBPVKQFLK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10MgO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162714 | |

| Record name | Ethyl hydrogen sulphate, magnesium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14448-64-7 | |

| Record name | Ethyl hydrogen sulphate, magnesium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014448647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl hydrogen sulphate, magnesium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hydrogen sulphate, magnesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.